molecular formula C13H15NOS B1378105 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol CAS No. 1384430-40-3

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol

Cat. No. B1378105
CAS RN: 1384430-40-3
M. Wt: 233.33 g/mol
InChI Key: WMFNZCVQCSNEQQ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring can have various biological activities . The benzylamino group is a common functional group in organic chemistry, consisting of a benzene ring attached to an amino group. The compound you mentioned seems to be a combination of these two structures.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzylamino group might undergo reactions typical of amines, while the thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .

Scientific Research Applications

Thiophene Derivatives in Drug Design and Material Science

Thiophene derivatives, including those structurally related to 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol, play a significant role in drug design due to their broad spectrum of biological activities. These activities span antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Such derivatives are also key in material science, particularly in the development of organic electronic materials due to their electronic properties (D. Xuan, 2020).

Biodegradation and Environmental Impact

Research on the biodegradation of condensed thiophenes found in petroleum products highlights the environmental impact of thiophene derivatives. These compounds, including dibenzothiophene and its analogs, are significant organosulfur components of petroleum, with implications for pollution and biodegradation strategies in contaminated environments (K. Kropp & P. Fedorak, 1998).

Synthetic Approaches and Chemical Properties

Synthetic methods for thiophene derivatives are of considerable interest, providing pathways to a range of compounds with varied biological and chemical properties. Innovations in synthesis offer routes to exploring the functionalities of compounds like 2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol in new contexts, including their potential in medicinal chemistry and material science (Ofentse Mazimba, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on safety and hazards is typically provided in a material safety data sheet (MSDS) .

Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

2-(benzylamino)-1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(12-6-7-16-10-12)9-14-8-11-4-2-1-3-5-11/h1-7,10,13-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFNZCVQCSNEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(thiophen-3-yl)ethan-1-ol

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